molecular formula C7H14O B14459332 (2S,3R)-2-Ethyl-3-methyloxolane CAS No. 73435-17-3

(2S,3R)-2-Ethyl-3-methyloxolane

Cat. No.: B14459332
CAS No.: 73435-17-3
M. Wt: 114.19 g/mol
InChI Key: XNLOROFXIFUZKL-RQJHMYQMSA-N
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Description

(2S,3R)-2-Ethyl-3-methyloxolane is a chiral oxolane derivative. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers. The specific stereochemistry of this compound makes it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Ethyl-3-methyloxolane typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the Sharpless asymmetric epoxidation followed by ring closure to form the oxolane ring. The reaction conditions often involve the use of titanium isopropoxide and diethyl tartrate as chiral catalysts, along with tert-butyl hydroperoxide as the oxidant .

Industrial Production Methods

Industrial production of this compound may involve similar enantioselective synthesis methods but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Ethyl-3-methyloxolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S,3R)-2-Ethyl-3-methyloxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Ethyl-3-methyloxolane involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique stereochemistry of this compound distinguishes it from its diastereomers and enantiomers. This specific configuration can result in different chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

73435-17-3

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(2S,3R)-2-ethyl-3-methyloxolane

InChI

InChI=1S/C7H14O/c1-3-7-6(2)4-5-8-7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

XNLOROFXIFUZKL-RQJHMYQMSA-N

Isomeric SMILES

CC[C@H]1[C@@H](CCO1)C

Canonical SMILES

CCC1C(CCO1)C

Origin of Product

United States

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